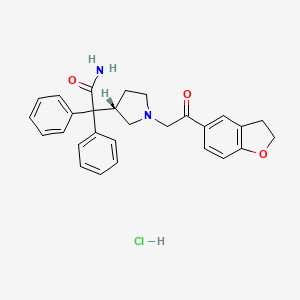
2-Oxodarifenacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxodarifenacin is a derivative of Darifenacin hydrobromide, primarily used as a medication to treat urinary incontinence. It functions by blocking the M3 muscarinic acetylcholine receptor, which helps in reducing bladder muscle contractions . The chemical name for this compound is 3-Pyrrolidineacetamide,1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-alpha,alpha-diphenyl-, (3S) hydrochloride .
Métodos De Preparación
The synthesis of 2-Oxodarifenacin involves several steps, including the formation of the pyrrolidineacetamide core and the introduction of the benzofuranyl and diphenyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Oxodarifenacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Oxodarifenacin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: It is used to study the effects of muscarinic receptor antagonists on cellular processes and to develop new therapeutic agents.
Medicine: It is used to treat urinary incontinence by blocking the M3 muscarinic acetylcholine receptor, reducing bladder muscle contractions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
2-Oxodarifenacin exerts its effects by selectively blocking the M3 muscarinic acetylcholine receptor. This receptor is primarily responsible for bladder muscle contractions. By blocking this receptor, this compound reduces the urgency to urinate and helps manage symptoms of overactive bladder . The molecular targets involved include the M3 muscarinic receptor, and the pathways affected include those related to bladder muscle contraction and relaxation.
Comparación Con Compuestos Similares
2-Oxodarifenacin is similar to other muscarinic receptor antagonists, such as:
Darifenacin: Also blocks the M3 muscarinic receptor and is used to treat urinary incontinence.
Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Tolterodine: Used to treat overactive bladder by blocking muscarinic receptors.
What sets this compound apart is its specific chemical structure, which may offer unique pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H29ClN2O3 |
|---|---|
Peso molecular |
477.0 g/mol |
Nombre IUPAC |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C28H28N2O3.ClH/c29-27(32)28(22-7-3-1-4-8-22,23-9-5-2-6-10-23)24-13-15-30(18-24)19-25(31)20-11-12-26-21(17-20)14-16-33-26;/h1-12,17,24H,13-16,18-19H2,(H2,29,32);1H/t24-;/m1./s1 |
Clave InChI |
XEWONZCBQWDRTA-GJFSDDNBSA-N |
SMILES isomérico |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5.Cl |
SMILES canónico |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


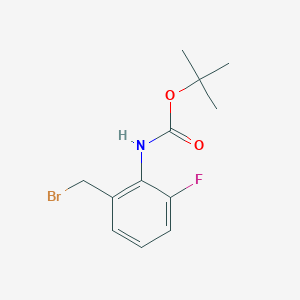
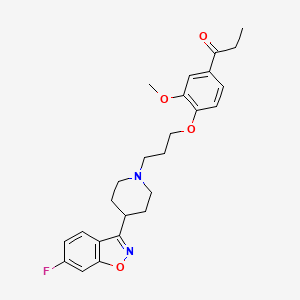
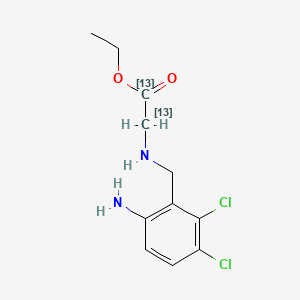
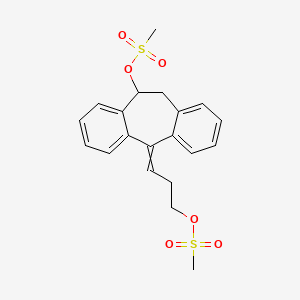
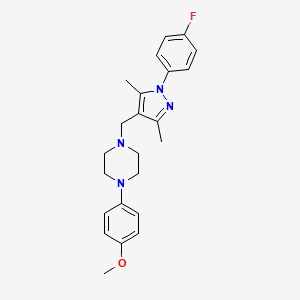


![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
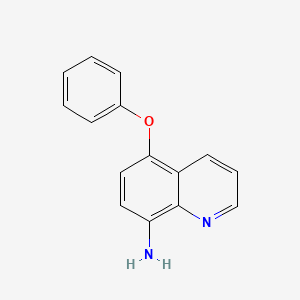

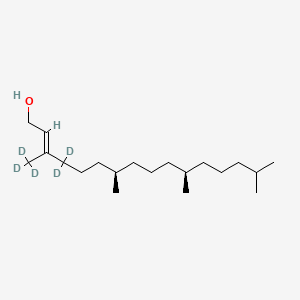
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)

